molecular formula C18H21N4OPS2 B4330706 1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE

1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE

Cat. No.: B4330706
M. Wt: 404.5 g/mol
InChI Key: DYLGKTMSSIVRSV-UHFFFAOYSA-N
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Description

1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE typically involves multiple steps, including the formation of the diazaphosphinine core and subsequent functionalization with benzylthio and morpholine groups. Common synthetic routes may involve:

    Cyclization reactions: Formation of the diazaphosphinine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the benzylthio and morpholine groups via nucleophilic substitution reactions.

    Reaction conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and efficiency. This includes:

    Batch processing: Large-scale batch reactors to carry out the cyclization and substitution reactions.

    Continuous flow systems: Implementation of continuous flow chemistry to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the diazaphosphinine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts for specific reactions.

Major Products

    Sulfoxides and sulfones: Products of oxidation reactions.

    Reduced derivatives: Products of reduction reactions.

    Substituted derivatives: Products of substitution reactions with various nucleophiles or electrophiles.

Scientific Research Applications

1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulate their activity, leading to biological effects.

    Interact with DNA or RNA: Affect gene expression or protein synthesis.

    Disrupt cellular processes: Induce apoptosis or inhibit cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridines: Known for their biological activities and used in similar applications.

    Morpholino derivatives: Compounds containing morpholine rings with various biological and chemical properties.

    Diazaphosphinine analogs: Compounds with similar core structures but different substituents.

Uniqueness

1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

1-benzylsulfanyl-3-morpholin-4-yl-1-sulfanylidene-6,7-dihydro-5H-pyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N4OPS2/c19-13-16-17-7-4-8-22(17)24(25,26-14-15-5-2-1-3-6-15)20-18(16)21-9-11-23-12-10-21/h1-3,5-6H,4,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGKTMSSIVRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NP(=S)(N2C1)SCC3=CC=CC=C3)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N4OPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 2
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 3
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 4
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 5
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Reactant of Route 6
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE

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